molecular formula C18H13F3O3 B14219695 Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester CAS No. 821769-97-5

Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester

Cat. No.: B14219695
CAS No.: 821769-97-5
M. Wt: 334.3 g/mol
InChI Key: IIDVLBHBCHCYKV-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, featuring a trifluoromethyl group and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 4-[3-(trifluoromethyl)-2-benzofuranyl]benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-[3-(trifluoromethyl)-2-benzofuranyl]benzoic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can influence the compound’s bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoic acid
  • 4-Fluorobenzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid

Uniqueness

Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester is unique due to the presence of both a trifluoromethyl group and a benzofuran moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzofuran moiety contributes to its aromaticity and potential biological activity.

Properties

CAS No.

821769-97-5

Molecular Formula

C18H13F3O3

Molecular Weight

334.3 g/mol

IUPAC Name

ethyl 4-[3-(trifluoromethyl)-1-benzofuran-2-yl]benzoate

InChI

InChI=1S/C18H13F3O3/c1-2-23-17(22)12-9-7-11(8-10-12)16-15(18(19,20)21)13-5-3-4-6-14(13)24-16/h3-10H,2H2,1H3

InChI Key

IIDVLBHBCHCYKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(F)(F)F

Origin of Product

United States

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